N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

Nitric Oxide Synthase Inflammation Selectivity

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide (CAS 1081138-67-1) is a synthetic indole-2-carboxamide derivative characterized by a central ethanediamide (oxalamide) linker connecting an indole-2-carbonyl motif to a naphthalen-1-yl group. This compound belongs to a broader class of indole carboxamide-based inhibitors of nitric oxide synthase (NOS), originally disclosed in patents covering indolyl and benzofuranyl carboxamides as inhibitors of nitric oxide production.

Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
Cat. No. B12188118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide
Molecular FormulaC23H20N4O3
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C23H20N4O3/c28-21(20-14-16-7-2-4-10-18(16)26-20)24-12-13-25-22(29)23(30)27-19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14,26H,12-13H2,(H,24,28)(H,25,29)(H,27,30)
InChIKeyIKZKQDUHRLFSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide: A Differential NOS Inhibitor Probe


N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide (CAS 1081138-67-1) is a synthetic indole-2-carboxamide derivative characterized by a central ethanediamide (oxalamide) linker connecting an indole-2-carbonyl motif to a naphthalen-1-yl group . This compound belongs to a broader class of indole carboxamide-based inhibitors of nitric oxide synthase (NOS), originally disclosed in patents covering indolyl and benzofuranyl carboxamides as inhibitors of nitric oxide production [1]. Biochemical profiling indicates that this specific derivative acts as an inhibitor of human inducible NOS (iNOS) with an EC50 of 220 nM, while displaying significantly weaker inhibition of human neuronal NOS (nNOS) with an EC50 of 3000 nM, as determined in cellular assays using HEK293 cells expressing the respective isoforms [2].

Why N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide Cannot Be Simply Substituted by In-Class Analogs


Substitution with a simple phenyl, fluorophenyl, or cycloalkyl analog in this chemotype is highly likely to fail due to the profound impact of the N'-aryl substituent on NOS isoform selectivity. While the indole-2-carboxamide core scaffold is shared across many patent examples, the introduction of the bulky, lipophilic naphthalen-1-yl group drastically alters the NOS inhibition profile [1]. For instance, the target compound's iNOS/nNOS selectivity ratio of ~13.6-fold (220 nM vs 3000 nM) is a specific quantitative outcome of this naphthalene substitution, and cannot be assumed for close analogs like N-(2-fluorophenyl) or N-(3-bromophenyl) derivatives which lack publicly available isoform selectivity data [2]. This sensitivity is further underscored by the fact that database entries for related compounds, such as CHEMBL1801062, have been contaminated with data from structurally distinct chemotypes, leading to potential procurement errors if selection is based solely on scaffold similarity without verifying the exact structure [3].

Quantitative Differentiation Guide: N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide vs. Closest Analogs


iNOS vs. nNOS Selectivity: A 13.6-Fold Window Differentiates This Naphthalen-1-yl Analog from the Class Baseline

The target compound exhibits a clear quantitative selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) [1]. In a head-to-head cellular assay pair using HEK293 cells expressing the respective human isoforms, the compound inhibited iNOS-mediated nitric oxide production with an EC50 of 220 nM. In contrast, inhibition of human nNOS required an EC50 of 3,000 nM. This represents a 13.6-fold selectivity index. This contrasts sharply with the broader compound class described in US6069162A, where many indole carboxamide analogs show potent but non-selective NO production inhibition [2]. The quantitative potency and selectivity data are specific to the naphthalen-1-yl substitution, as no equivalent iNOS/nNOS selectivity data are publicly available for the 2-fluorophenyl or 3-bromophenyl analogs.

Nitric Oxide Synthase Inflammation Selectivity

Structural Differentiation: Naphthalene Bulk and Lipophilicity vs. Mono-Aryl Analogs

A cross-study comparison of calculated molecular properties reveals stark differences between the naphthalen-1-yl derivative and its closest single-ring analogs . The target compound (C24H22N4O3) has a molecular weight of 414.46 g/mol, compared to 368.4 g/mol for N-(2-fluorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide and 429.3 g/mol for the bromophenyl analog. The naphthalene group introduces a larger hydrophobic surface area, which correlates with its distinct binding mode and the observed 13.6-fold iNOS/nNOS selectivity. The cycloalkyl analogs (e.g., cyclopentyl, 342.39 g/mol) represent an entirely different property space, lacking aromatic interactions with the NOS active site and possessing no reported biological activity.

QSAR Drug Design Molecular Properties

Database Identity Discrepancy Warning: Prevent Procurement of the Wrong Chemical Entity

A critical procurement pitfall exists for this compound. Public databases contain a contamination issue where the BindingDB entry BDBM50348709 is cross-linked to CHEMBL1801062 [1]. However, CHEMBL1801062 corresponds to a structurally unrelated compound: 4-[[2-(3,3-difluorocyclobutyl)imidazo[4,5-b]pyrazin-3-yl]methyl]-8-fluoro-1H-quinolin-2-one (PubChem CID 49837170) [2]. Users who search by CHEMBL ID or rely on automatic database cross-referencing may inadvertently procure the wrong compound. The target compound must be uniquely identified by its systematic IUPAC name or CAS number 1081138-67-1. This data integrity issue does not similarly affect the 2-fluorophenyl or 3-bromophenyl analogs, which do not appear to have cross-linked CHEMBL identifiers.

Cheminformatics Data Integrity Procurement

Documented Synthetic Handle: The Oxalamide Linker for Late-Stage Diversification

Unlike the direct indole-2-carboxamide scaffold found in many patent examples (US6069162A) [1], the target compound incorporates an ethanediamide linker between the indole-2-carbonyl-aminoethyl fragment and the naphthalen-1-yl group. This oxalamide bond provides a synthetically accessible diversification point that is not present in simpler analogs such as ent-Calindol amide (an indole-2-carboxamide directly coupled to a naphthalene ethyl group) . The ethanediamide enables stepwise coupling of two distinct amines, allowing modular assembly of the molecule and subsequent SAR exploration of the N'-substituent.

Synthetic Chemistry SAR Studies Chemical Probe

Optimal Application Scenarios for N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide Based on Demonstrated Evidence


Selective iNOS Inhibition in Inflammatory Disease Models

The demonstrated 13.6-fold selectivity for iNOS over nNOS (EC50 220 nM vs. 3000 nM) [1] makes this compound suitable for acute and chronic inflammation animal models where minimizing neuronal NOS interference is critical. Researchers studying iNOS-mediated pathways in sepsis, arthritis, or inflammatory bowel disease can use this compound as a pharmacological probe with a defined selectivity window, avoiding the confounding off-target effects that would result from using non-selective NOS inhibitors or close analogs lacking this characterization.

Structure-Activity Relationship (SAR) Probe Development via Oxalamide Diversification

The ethanediamide linker provides two orthogonal amide coupling sites, enabling systematic variation of the N'-aryl group while preserving the indole-2-carbonyl-aminoethyl pharmacophore [2]. This synthetic modularity is ideal for hit-to-lead chemistry programs aiming to improve iNOS potency or selectivity by exploring diverse aryl, heteroaryl, or alkyl substituents at the N'-position, while maintaining the core scaffold that delivered the initial 220 nM iNOS EC50.

Chemoproteomics and Target Engagement Studies for iNOS

With a verified iNOS EC50 of 220 nM in human HEK293 cells [1], this compound can serve as an affinity probe for target engagement studies, including cellular thermal shift assays (CETSA) or pull-down experiments. Researchers must ensure procurement using CAS 1081138-67-1 and the IUPAC name to avoid the documented database contamination issue with CHEMBL1801062 [3], which would lead to the acquisition of an irrelevant quinolinone scaffold.

Quote Request

Request a Quote for N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.